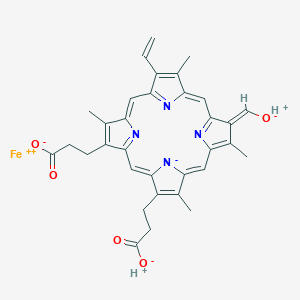
2-Formyl-4-vinyldeuteroheme IX
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-4-vinyldeuteroheme IX is a porphyrin derivative that has gained attention in scientific research due to its unique structure and properties. This molecule is a deuterated analog of heme, a crucial component of hemoglobin and other proteins involved in oxygen transport and metabolism in living organisms.
Mécanisme D'action
The mechanism of action of 2-Formyl-4-vinyldeuteroheme IX is related to its ability to bind to heme proteins and mimic the properties of heme. This molecule can act as an electron acceptor or donor, participate in redox reactions, and interact with other molecules through its vinyl and formyl groups. The deuterium atoms in the vinyl group also provide a unique spectroscopic signature that can be used to study the behavior of the molecule in different environments.
Effets Biochimiques Et Physiologiques
2-Formyl-4-vinyldeuteroheme IX has been shown to have biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this molecule can inhibit the activity of certain enzymes, such as cytochrome P450, by binding to the heme prosthetic group. In vivo studies have shown that 2-Formyl-4-vinyldeuteroheme IX can modulate the expression of genes involved in heme metabolism and oxidative stress response.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-Formyl-4-vinyldeuteroheme IX in lab experiments has several advantages and limitations. One advantage is its ability to mimic the properties of heme and interact with heme proteins in a similar manner. This makes it a valuable tool for studying heme protein structure and function. However, the deuterium atoms in the vinyl group can also affect the reactivity and stability of the molecule, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on 2-Formyl-4-vinyldeuteroheme IX. One direction is to investigate its potential as a therapeutic agent for diseases related to heme metabolism and oxidative stress. Another direction is to explore its use as a spectroscopic probe for studying protein-ligand interactions and protein conformational changes. Additionally, further research is needed to understand the biochemical and physiological effects of this molecule in different biological systems and to optimize its synthesis and purification methods.
Méthodes De Synthèse
The synthesis of 2-Formyl-4-vinyldeuteroheme IX involves the deuteration of the vinyl group of 2-Formyl-4-vinylheme IX using deuterium oxide. This process is carried out under controlled conditions to ensure the deuterium atoms replace the hydrogen atoms in the vinyl group. The resulting molecule has a molecular weight of 616.8 g/mol and a deuterium content of approximately 95%.
Applications De Recherche Scientifique
2-Formyl-4-vinyldeuteroheme IX has been used in a variety of scientific research applications, including studies on heme protein structure and function, enzymatic reactions, and protein-ligand interactions. This molecule has also been used as a spectroscopic probe to investigate the binding of small molecules to heme proteins and to study the effect of protein conformational changes on ligand binding.
Propriétés
Numéro CAS |
14023-16-6 |
|---|---|
Nom du produit |
2-Formyl-4-vinyldeuteroheme IX |
Formule moléculaire |
C33H30FeN4O5 |
Poids moléculaire |
618.5 g/mol |
Nom IUPAC |
3-[(8E)-18-(2-carboxylatoethyl)-13-ethenyl-3,7,12,17-tetramethyl-8-(oxidomethylidene)porphyrin-21-id-2-yl]propanoate;hydron;iron(2+) |
InChI |
InChI=1S/C33H32N4O5.Fe/c1-6-20-16(2)26-13-31-23(15-38)19(5)25(37-31)11-24-17(3)21(7-9-32(39)40)29(35-24)14-30-22(8-10-33(41)42)18(4)27(36-30)12-28(20)34-26;/h6,11-15H,1,7-10H2,2-5H3,(H4,34,35,36,37,38,39,40,41,42);/q;+2/p-2 |
Clé InChI |
DQEQQOZHKXGGJW-UHFFFAOYSA-L |
SMILES isomérique |
[H+].[H+].CC1=C(C2=CC3=NC(=CC4=NC(=CC\5=NC(=C(/C5=C\[O-])C)C=C1[N-]2)C(=C4C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Fe+2] |
SMILES |
[H+].[H+].CC1=C(C2=CC3=NC(=CC4=NC(=CC5=NC(=C(C5=C[O-])C)C=C1[N-]2)C(=C4C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Fe+2] |
SMILES canonique |
[H+].[H+].CC1=C(C2=CC3=NC(=CC4=NC(=CC5=NC(=C(C5=C[O-])C)C=C1[N-]2)C(=C4C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Fe+2] |
Synonymes |
2-formyl-4-vinyldeuteroheme IX |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



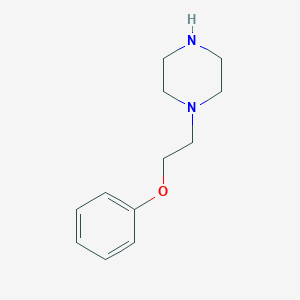
![2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B87674.png)
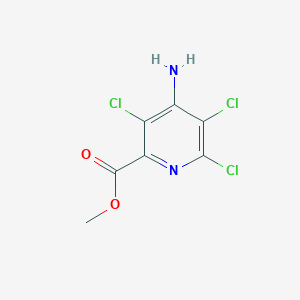
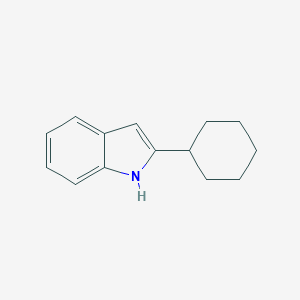
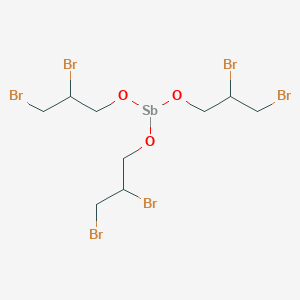
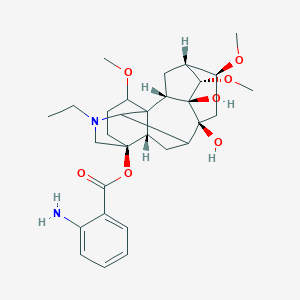
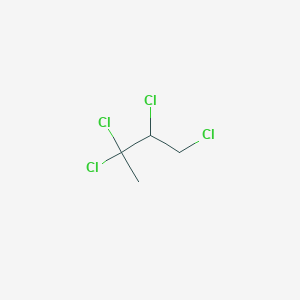
![[4-(Bromomethyl)benzyl]triphenylphosphonium bromide](/img/structure/B87694.png)
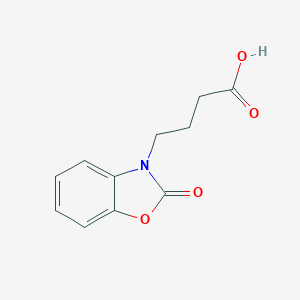
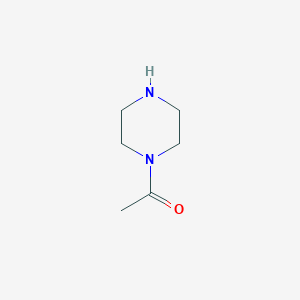
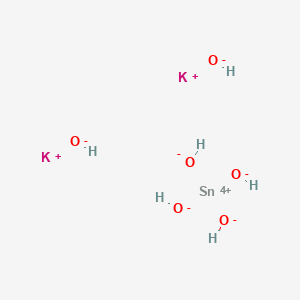
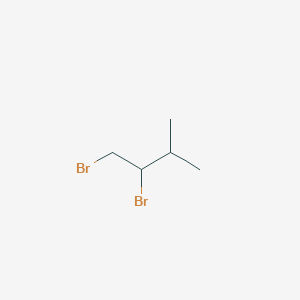
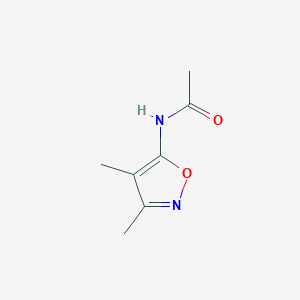
silane](/img/structure/B87712.png)